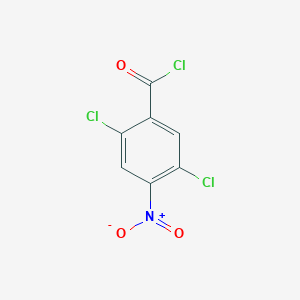
9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride
Vue d'ensemble
Description
Azetidine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a four-membered ring containing one nitrogen atom .
Synthesis Analysis
The synthesis of azetidine derivatives often involves reactions such as the aza-Michael addition . For example, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can vary greatly depending on the specific compound. For example, the compound “Benzyl azetidin-3-yl (methyl)carbamate hydrochloride” has a molecular weight of 256.73 .
Chemical Reactions Analysis
Azetidine derivatives can undergo a variety of chemical reactions. For instance, the compound “tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride” was involved in a reaction where the intermediate was treated with 1-chloroethylchloro formate .
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
9-Aryl-9H-purin-6-amines are synthesized using mixtures of phosphorus pentoxide, triethylamine hydrochloride, and sterically hindered arylamines, demonstrating the chemical versatility of purine compounds in organic synthesis (El-bayouki, Nielsen, & Pedersen, 1985). Similarly, 9-((1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives showcase the potential of purine bases in the design of molecules with specific biological activities (Kang, Song, Zhan, Zhang, & Xinyong, 2013).
Bioactive Compound Development
Research into azetidines, including derivatives like 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride, has focused on their synthesis from acyclic precursors and their transformation into other heterocycles, highlighting their potential as scaffolds for developing new bioactive compounds (Singh, D’hooghe, & Kimpe, 2008). These compounds are noted for their stability and reactivity, offering pathways to new classes of pharmaceuticals and biochemical tools.
Antimicrobial and Anticancer Activities
Newly synthesized purine derivatives, including those similar to 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride, have been evaluated for their antimicrobial activity, underscoring the therapeutic potential of purine modifications (Govori, 2017). Additionally, thiazolidinone and azetidinone analogues based on purine scaffolds have shown promise against multidrug-resistant strains and cancer cell lines, indicating the broad applicability of these compounds in addressing current medical challenges (Hussein et al., 2020).
Agricultural Applications
Purine derivatives have been explored for their plant-growth regulating properties, suggesting potential agricultural applications for compounds like 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride. These studies aim to develop new agents that can modulate plant growth and productivity, offering tools for crop management and enhancement (El-Bayouki, Basyouni, & Tohamy, 2013).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of action
The compound “9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride” contains a purine ring, which is a key component of many biological molecules, including DNA, RNA, and ATP. Therefore, it’s possible that this compound might interact with enzymes or receptors that recognize or bind to purine molecules .
Mode of action
The azetidine ring in “9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride” could potentially interact with its targets through a variety of mechanisms, such as hydrogen bonding, ionic interactions, or hydrophobic interactions .
Biochemical pathways
Given the presence of a purine ring, “9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride” might potentially affect pathways related to purine metabolism or signaling .
Result of action
The molecular and cellular effects of “9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride” would depend on its specific targets and mode of action. These effects could range from changes in enzyme activity to alterations in signal transduction pathways .
Propriétés
IUPAC Name |
9-(azetidin-3-ylmethyl)purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.ClH/c10-8-7-9(13-4-12-8)15(5-14-7)3-6-1-11-2-6;/h4-6,11H,1-3H2,(H2,10,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDMVVKDDDRYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=NC3=C(N=CN=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864059-40-4 | |
| Record name | 9H-Purin-6-amine, 9-(3-azetidinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864059-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate](/img/structure/B1446723.png)



![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1446728.png)




![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1446736.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B1446738.png)
![Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B1446740.png)
